(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H18N2O2S2 and its molecular weight is 358.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occurrence and Behavior in Aquatic Environments
Parabens, compounds structurally related to benzothiazoles, have been studied for their occurrence, fate, and behavior in aquatic environments. These compounds, including methylparaben and propylparaben, are widely used as preservatives and have been identified as emerging contaminants due to their persistent presence in surface water and sediments. The research emphasizes the need for further studies on their stability, persistence, and potential toxicity, especially for their chlorinated by-products found in various water sources (Haman et al., 2015).
Endocrine Disrupting Potential and Reproductive Toxicity
The compound benzophenone-3, which shares a phenolic structure with benzothiazoles, has been scrutinized for its potential endocrine-disrupting effects and implications on reproductive health. Studies indicate alterations in birth weights, gestational age, and reproductive hormones upon exposure to this compound, suggesting the need for standardized and rigorous research to better understand its impact (Ghazipura et al., 2017).
Biological Importance and Therapeutic Applications
The structural combination of (thio)urea and benzothiazole results in compounds with significant biological activities, including the potential for therapeutic applications. These compounds are used in various medical treatments and as commercial fungicides, indicating their diverse utility in medicinal chemistry and agricultural applications (Rosales-Hernández et al., 2022).
Pharmacological Activities and Medicinal Chemistry
Benzothiazoles are recognized for their broad spectrum of pharmacological activities. They serve as an integral structure for many bioactive molecules due to their unique chemical properties. The varied biological activities associated with benzothiazole derivatives, such as antimicrobial, antidiabetic, and anticancer properties, make them a focus of continuous research and development in medicinal chemistry (Bhat & Belagali, 2020).
Environmental Remediation
The use of redox mediators in conjunction with enzymatic treatments has shown promise in the remediation of organic pollutants, including those related to benzothiazole derivatives. This approach enhances the degradation efficiency of recalcitrant compounds and broadens the range of substrates that can be treated, highlighting the potential of these compounds in environmental applications (Husain & Husain, 2007).
properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-20-17-14(22-2)9-6-10-15(17)24-18(20)19-16(21)11-12-23-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUDUNRWEMTKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CCSC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.